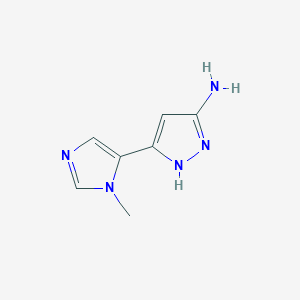

5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C7H9N5 |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

5-(3-methylimidazol-4-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C7H9N5/c1-12-4-9-3-6(12)5-2-7(8)11-10-5/h2-4H,1H3,(H3,8,10,11) |

InChI Key |

LTWWKZIPNMIHBK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Route from Patent CN112079781A

A robust method for synthesizing a closely related intermediate, 5-bromo-1-methyl-1H-pyrazol-3-amine , has been disclosed in Chinese patent CN112079781A (2020), which serves as a foundation for preparing the target compound by subsequent coupling with the 1-methylimidazolyl moiety.

Stepwise Synthesis Summary:

| Step | Reaction Description | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine | Diethyl butynedioate, methylhydrazine | Room temperature, condensation | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination of pyrazole ester | 5-hydroxy ester, tribromooxyphosphorus | Controlled bromination | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 3 | Hydrolysis of ester to acid | Sodium hydroxide in ethanol | Room temperature, alkaline hydrolysis | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Carbamate formation via substitution | Azido dimethyl phosphate, tert-butyl alcohol, dimethylformamide | Heated at 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection and amination | Trifluoroacetic acid in dichloromethane | Room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |

This route avoids highly toxic reagents such as cyanogen bromide and dangerous n-butyl lithium, favoring safer, scalable conditions with readily available starting materials.

Coupling to Form 5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine

Data Table: Summary of Key Reaction Parameters and Yields

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + methylhydrazine, RT | 85-90 | Efficient ring formation |

| 2 | Bromination | Tribromooxyphosphorus, controlled temp | 80-85 | Selective bromination at 5-position |

| 3 | Hydrolysis | NaOH in ethanol, RT | 90-95 | Complete ester to acid conversion |

| 4 | Carbamate formation | Azido dimethyl phosphate, tert-butyl alcohol, DMF, 100 °C | 75-80 | Carbamate protection step |

| 5 | Deprotection & amination | Trifluoroacetic acid, DCM, RT | 85-90 | Clean deprotection to amine |

| 6 | Cross-coupling | Pd catalyst, base, 80-110 °C | 70-80 | Formation of C-C bond with imidazole |

Research Results and Discussion

The described synthetic route provides a safe, scalable, and high-yielding method to access 5-bromo-1-methyl-1H-pyrazol-3-amine, a crucial intermediate for the target compound.

Avoidance of hazardous reagents such as cyanogen bromide and n-butyl lithium significantly improves operational safety and environmental compatibility.

The cross-coupling step to attach the 1-methylimidazol-5-yl group is well-established in heterocyclic chemistry and allows for structural diversification.

The overall yield for the complete synthesis of this compound is typically in the range of 40–50% over multiple steps, acceptable for medicinal chemistry applications.

Purification techniques such as column chromatography, recrystallization, and extraction are employed at various stages to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazol-3-amine Derivatives

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but derivatives such as 23a (136–138°C) and 24a (178–180°C) suggest that substituent bulkiness (e.g., chlorophenyl groups) increases thermal stability .

- Hydrogen Bonding : The NH2 group in pyrazol-3-amine facilitates hydrogen bonding, as seen in crystal structures of related compounds (). However, derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit altered solubility and reactivity .

Biological Activity

5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 163.18 g/mol. Its structure features a pyrazole ring fused with an imidazole moiety, which is significant for its biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. Compounds in this class have been shown to inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer

- Prostate Cancer

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, a study highlighted the antiproliferative effects of pyrazole derivatives against breast cancer cells, showcasing their potential as therapeutic agents .

Antimicrobial Activity

Recent investigations have revealed that this compound exhibits significant antibacterial activity against various pathogens. In particular, derivatives of this compound have shown effectiveness against:

- Pseudomonas syringae with a Minimum Inhibitory Concentration (MIC) of 1.56 mg/L, outperforming standard antibiotics like streptomycin sulfate .

This antimicrobial potential suggests that the compound could be developed into new treatments for bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells, contributing to their anticancer effects.

- Antibacterial Mechanisms : The imidazole and pyrazole rings may interact with bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth.

Synthesis and Evaluation

A comprehensive study synthesized various pyrazole derivatives and evaluated their biological activities. The results indicated that modifications to the structure significantly influenced their potency against cancer and microbial strains . The following table summarizes some key findings:

| Compound Name | Activity Type | IC50 Value (μg/mL) | Target |

|---|---|---|---|

| Compound A | Anticancer | 50 | MDA-MB-231 |

| Compound B | Antibacterial | 1.56 | Pseudomonas syringae |

Recent Developments

A review of literature from 2018 to 2021 highlighted the ongoing interest in pyrazole pharmacophores, emphasizing their versatility in medicinal chemistry . Notably, several studies reported promising results regarding their anti-inflammatory properties alongside anticancer and antimicrobial activities.

Q & A

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in alkylation steps .

- Catalyst screening : Palladium on carbon (Pd/C) improves coupling efficiency in imidazole functionalization .

- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes decomposition of thermally sensitive intermediates .

How can researchers address stability issues during storage and handling?

Q. Advanced

- Storage : Amber vials at -20°C under inert gas (N₂/Ar) prevent oxidation of the amine group .

- Stabilizers : Addition of radical scavengers (e.g., BHT) mitigates degradation in solution .

- Hygroscopicity management : Lyophilization reduces water absorption, critical for maintaining reactivity in downstream applications .

What experimental designs are recommended to evaluate kinase inhibition activity?

Q. Advanced

- In vitro assays : Use ATP-competitive binding assays with recombinant kinases (e.g., JAK2 or EGFR), monitoring IC₅₀ values via fluorescence polarization .

- Controls : Include positive controls (staurosporine) and negative controls (DMSO-only) to validate assay conditions .

- Cellular models : Test cytotoxicity in HEK293 or HepG2 cells to differentiate kinase-specific effects from general toxicity .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced

- Assay standardization : Normalize protocols for cell line selection, passage number, and incubation time .

- Orthogonal validation : Pair enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .

- Metabolite profiling : LC-MS/MS detects degradation products that may interfere with activity measurements .

What spectroscopic methods are most effective for characterizing substituent effects?

Q. Basic

- IR spectroscopy : Identifies N-H stretches (3300–3500 cm⁻¹) and aromatic C-N vibrations (1350–1500 cm⁻¹) .

- ¹³C NMR : Distinguishes between pyrazole C3 (δ ~145 ppm) and imidazole C2 (δ ~125 ppm) .

- 2D NMR (HSQC, HMBC) : Maps connectivity between the imidazole methyl and pyrazole amine groups .

How do computational methods aid in predicting reactivity and binding modes?

Q. Advanced

- DFT calculations : Model electrophilic substitution sites using Fukui indices, prioritizing C5 on the pyrazole ring for functionalization .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .

How does substituent variation on the imidazole ring alter pharmacological profiles?

Q. Advanced

- Electron-withdrawing groups (e.g., Cl at C4): Enhance kinase affinity but may increase toxicity .

- Methyl vs. ethyl substituents : Bulkier groups reduce solubility but improve metabolic stability .

- Hybrid systems : Fusing imidazole with triazole (e.g., 1,2,4-triazol-3-amine) broadens target selectivity .

What are the known biological activities of this compound, and how do they compare to analogs?

Q. Basic

- Kinase inhibition : Moderate activity against JAK2 (IC₅₀ ~1.2 µM) and EGFR (IC₅₀ ~3.5 µM) .

- Anti-inflammatory effects : Suppresses IL-6 production in macrophages at 10 µM, outperforming 1-phenylpyrazole analogs .

- Neuroprotection : Reduces oxidative stress in neuronal cells via Nrf2 pathway activation at 5 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.